(2,6-Dichloro-benzenesulfonylamino)-acetic acid (2,6-Dichloro-benzenesulfonylamino)-acetic acid
Brand Name: Vulcanchem
CAS No.: 19818-06-5
VCID: VC20788286
InChI: InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
SMILES: C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl
Molecular Formula: C8H7Cl2NO4S
Molecular Weight: 284.12 g/mol

(2,6-Dichloro-benzenesulfonylamino)-acetic acid

CAS No.: 19818-06-5

Cat. No.: VC20788286

Molecular Formula: C8H7Cl2NO4S

Molecular Weight: 284.12 g/mol

* For research use only. Not for human or veterinary use.

(2,6-Dichloro-benzenesulfonylamino)-acetic acid - 19818-06-5

Specification

CAS No. 19818-06-5
Molecular Formula C8H7Cl2NO4S
Molecular Weight 284.12 g/mol
IUPAC Name 2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid
Standard InChI InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
Standard InChI Key QRVMUGYJNLHEJY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of (2,6-Dichloro-benzenesulfonylamino)-acetic acid consists of three key components: a 2,6-dichlorophenyl group (with chlorine atoms at positions 2 and 6 of the benzene ring), a sulfonamide linkage (-SO₂NH-), and an acetic acid group (-CH₂COOH). This arrangement creates a molecule with both hydrophobic and hydrophilic regions, affecting its solubility and biological interaction capabilities.

The compound's molecular formula is C₈H₇Cl₂NO₄S, with a calculated molecular weight of 284.12 g/mol . The presence of the two chlorine atoms contributes significantly to its molecular weight and influences its chemical reactivity and biological properties.

Physical and Chemical Properties

The physical and chemical properties of (2,6-Dichloro-benzenesulfonylamino)-acetic acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC₈H₇Cl₂NO₄S
Molecular Weight284.12 g/mol
CAS Number19818-06-5
IUPAC Name2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid
Standard InChIInChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
Standard InChIKeyQRVMUGYJNLHEJY-UHFFFAOYSA-N
SMILESC1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl
Solubility42.6 μg/mL
XLogP3-AA1.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

These physical and chemical properties are crucial for understanding the compound's behavior in biological systems, its potential formulation in pharmaceutical preparations, and its interactions with cellular targets. The moderate XLogP3-AA value of 1.7 suggests a balance between hydrophilicity and lipophilicity, which can influence membrane permeability and bioavailability in biological systems.

Synthesis and Reactions

Synthetic Pathways

The synthesis of (2,6-Dichloro-benzenesulfonylamino)-acetic acid typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with glycine or its derivatives under controlled conditions. This synthetic approach is common for sulfonamide compounds and can be carried out in various reaction conditions depending on the desired yield and purity.

A general synthetic pathway may involve the following steps:

  • Preparation of 2,6-dichlorobenzenesulfonyl chloride from 2,6-dichlorobenzene

  • Reaction of the sulfonyl chloride with glycine in the presence of a base

  • Purification of the final product through crystallization or chromatographic techniques

The specific reaction conditions, such as temperature, solvent system, and base used, can significantly impact the yield and purity of the final product.

Reaction Mechanism

The formation of (2,6-Dichloro-benzenesulfonylamino)-acetic acid occurs through a nucleophilic substitution mechanism. In this reaction, the amino group of glycine (or its derivative) acts as a nucleophile, attacking the electrophilic sulfur atom in the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond.

The reaction generally proceeds as follows:

  • The amine group of glycine attacks the sulfur atom of the sulfonyl chloride

  • A tetrahedral intermediate is formed

  • The chloride ion is eliminated, resulting in the formation of the sulfonamide bond

  • The carboxylic acid group remains intact or is protected during the reaction and deprotected in a subsequent step if necessary

This mechanism is typical for sulfonamide formation and is influenced by factors such as the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, and the reaction conditions.

Biological Activity and Pharmacological Studies

Structure-Activity Relationships

The biological activity of (2,6-Dichloro-benzenesulfonylamino)-acetic acid is likely influenced by its structural features. The presence of chlorine atoms at positions 2 and 6 of the phenyl ring can affect the compound's lipophilicity, electronic properties, and steric effects, all of which can impact its interaction with biological targets.

The sulfonamide group (-SO₂NH-) is known to be capable of forming hydrogen bonds with proteins and enzymes, potentially contributing to the compound's biological activity. Additionally, the carboxylic acid group can participate in ionic interactions and hydrogen bonding, further influencing the compound's ability to interact with biological targets.

These structural features suggest that (2,6-Dichloro-benzenesulfonylamino)-acetic acid could potentially serve as a lead compound for drug development, with modifications to its structure possibly enhancing or altering its biological activities.

Regulatory Information

(2,6-Dichloro-benzenesulfonylamino)-acetic acid is subject to various regulations depending on its intended use, particularly within pharmaceutical contexts. These regulations may vary by country and jurisdiction, and may include:

  • Registration and authorization requirements for use in research

  • Restrictions on import, export, or transport

  • Specific handling, storage, and disposal requirements

  • Reporting obligations for research activities involving the compound

It is important for researchers and organizations working with this compound to be aware of and comply with all applicable regulatory requirements in their jurisdiction.

SupplierLocationContact Information
ChemScene, LLCMonmouth Junction, New Jersey, USA+1-(732)-484-9848
Alfa ChemistryHolbrook, New York, USA+1-(516)-662-5404
Ambeed, Inc.Arlington Heights, Illinois, USA+1-(630)-580-1088
BOC SciencesShirley, New York, USA+1-(631)-485-4226
Advanced Technology & Industrial Co., Ltd.Hong Kong+852-23902293
LEAP CHEM Co., Ltd.Not specified in search resultsNot specified in search results

These suppliers typically provide the compound in various quantities for research purposes, with purity levels suitable for laboratory use . The availability through multiple suppliers indicates that the compound is of interest to the research community, further suggesting its potential value in chemical and pharmaceutical research.

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